

Efficacy of Calcium alpha-ketoglutarate monohydrate compared to Rapamycin in longevity studies.

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Compound of Interest

Compound Name: Calcium alpha-ketoglutarate
Monohydrate

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A Comparative Analysis of Calcium Alpha-Ketoglutarate and Rapamycin in Longevity Research

For Researchers, Scientists, and Drug Development Professionals

In the quest to extend healthy lifespan, two compounds have emerged as prominent candidates for geroprotective interventions: **Calcium alpha-ketoglutarate monohydrate** (Ca-AKG) and Rapamycin. Both have demonstrated the potential to modulate fundamental aging processes, albeit through distinct and sometimes overlapping mechanisms. This guide provides an objective comparison of their efficacy in longevity studies, supported by experimental data, detailed methodologies, and visual representations of their modes of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Ca-AKG and Rapamycin, focusing on their effects on lifespan and healthspan.

Table 1: Lifespan Extension in Animal Models

Compound	Model Organism	Sex	Lifespan Increase (Median)	Lifespan Increase (Maximum)	Study Reference
Rapamycin	Genetically heterogeneous mice	Male & Female	9% (Male), 14% (Female)	Yes	Harrison et al., 2009[1]
C57BL/6J mice	Male	Yes	Yes	Neff et al., 2013[2]	Asadi Shahmirzadi et al., 2020[3]
Calcium α -Ketoglutarate	C57BL/6 mice	Female	16.6% (Cohort 1), 10.5% (Cohort 2)	19.7% (Cohort 1), 8% (Cohort 2)	
C57BL/6 mice	Male	Not statistically significant	Not statistically significant	Asadi Shahmirzadi et al., 2020[3]	
C. elegans	-	~50%	-	Chin et al., 2014[3]	

Table 2: Healthspan and Biomarker Improvements

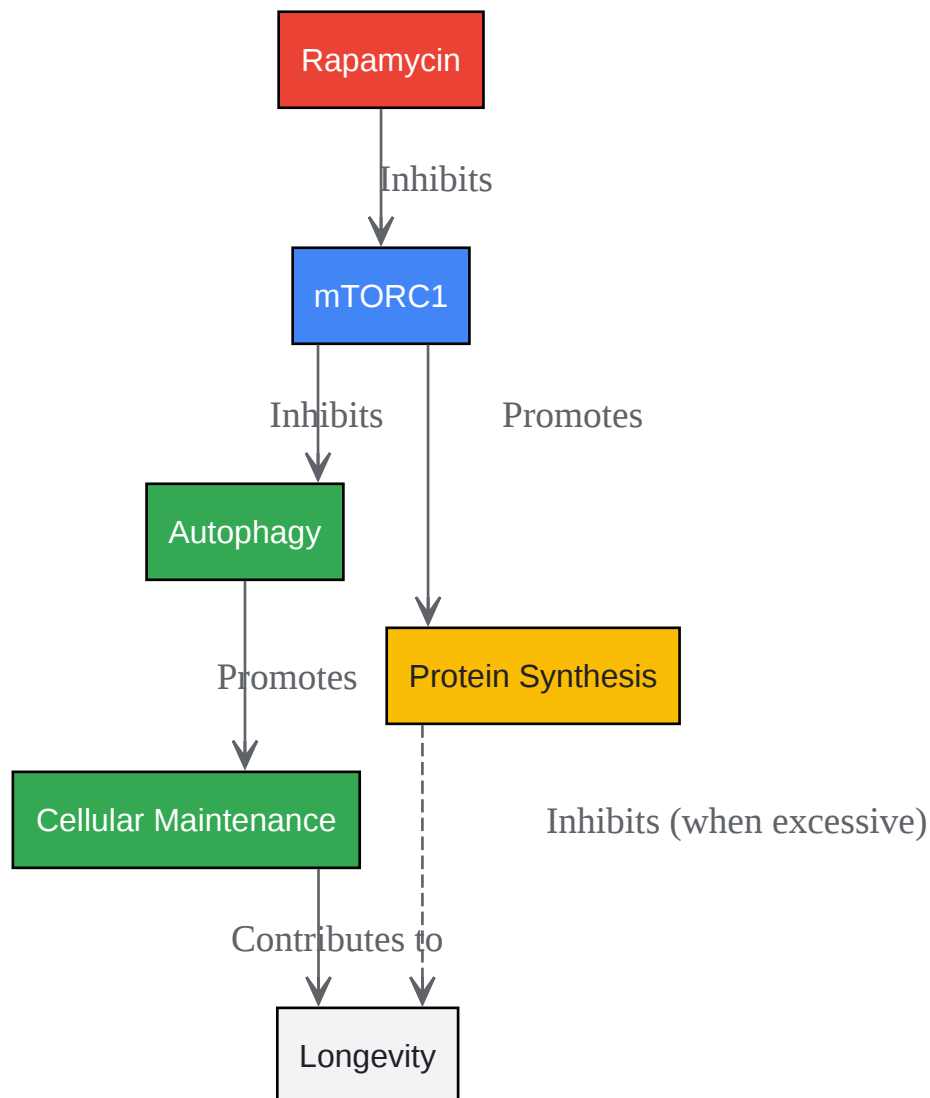
Compound	Metric	Model Organism/Human	Key Findings	Study Reference
Rapamycin	Immune function	Elderly humans	Improved immune response, fewer respiratory infections	Mannick et al., 2014
Cognitive function	Old mice	Improvement in cognitive function	Not specified[4]	
Ovarian aging	Mice	Slowed ovarian aging	Not specified[5]	
Calcium α -Ketoglutarate	Frailty Index	Mice	Significant reduction in frailty, compressing morbidity	Asadi Shahmirzadi et al., 2020[3]
Biological Age (DNA methylation)	Humans	Average 8-year reduction in biological age (non-placebo-controlled)	Demidenko et al., 2021[6]	
Hair and coat condition	Mice	Improved fur condition	Not specified[7]	

Signaling Pathways and Mechanisms of Action

Both Ca-AKG and Rapamycin have been shown to influence the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. However, their interaction with this pathway and other cellular processes differs.

Rapamycin: A Direct mTORC1 Inhibitor

Rapamycin directly inhibits the mTOR Complex 1 (mTORC1), effectively mimicking a state of nutrient scarcity or dietary restriction.[8][9] This inhibition leads to the activation of autophagy, a cellular recycling process that clears out damaged components, and a reduction in protein synthesis, thereby promoting cellular maintenance and stress resistance.



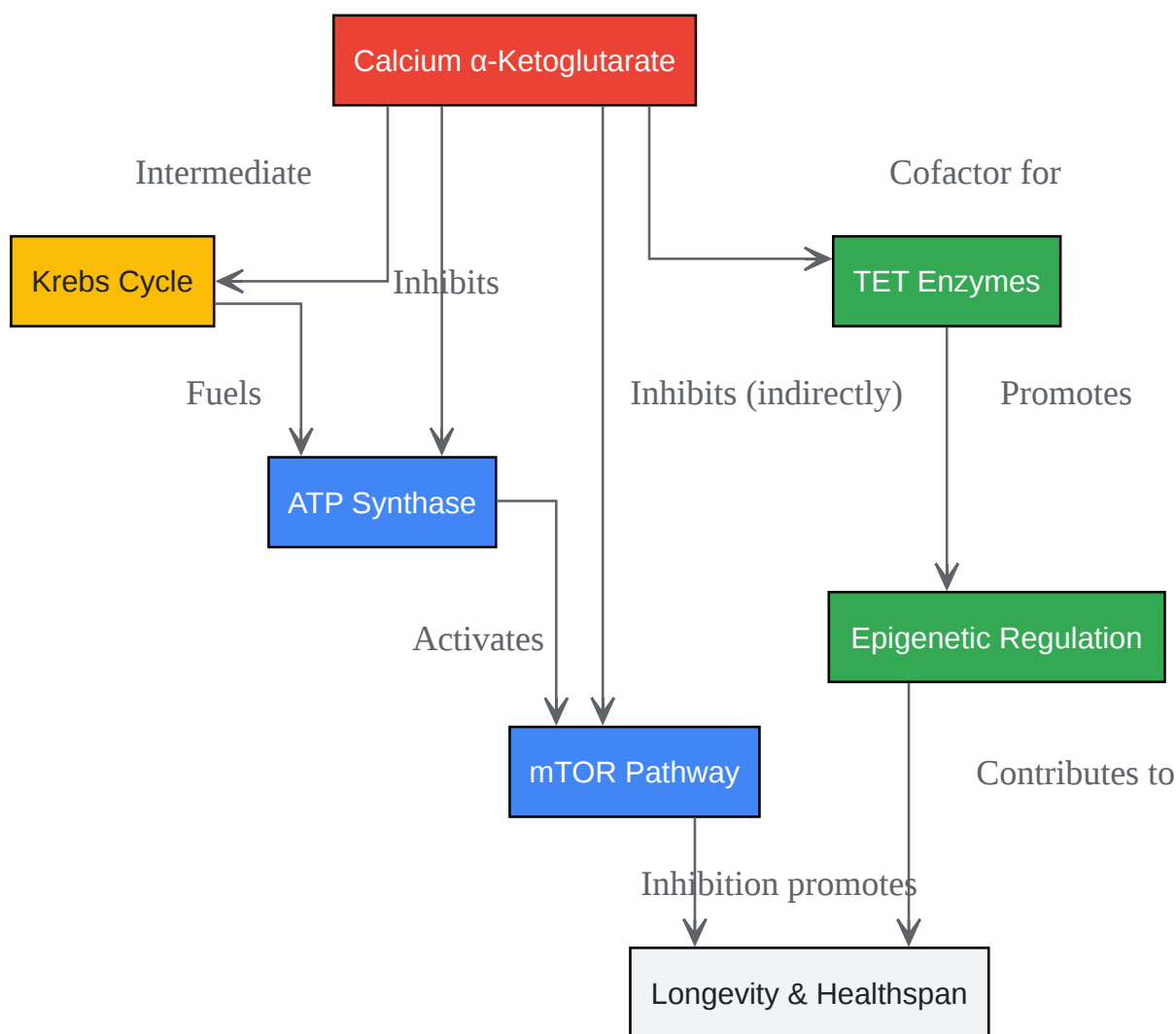
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Rapamycin's primary mechanism via mTORC1 inhibition.

Calcium α -Ketoglutarate: A Multifaceted Approach

The mechanisms of Ca-AKG are more diverse. As a crucial intermediate in the Krebs cycle, its levels decline with age.[3][10] Supplementation is thought to restore youthful metabolic flexibility. AKG can inhibit ATP synthase and, consequently, the mTOR pathway, similar to the

effects of dietary restriction.[3] Furthermore, AKG is a cofactor for enzymes involved in epigenetic regulation, such as TET proteins, which play a role in DNA demethylation.[3] It also has roles in collagen synthesis and ammonia detoxification.[3][11]



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The multifaceted mechanisms of Calcium α-Ketoglutarate.

Experimental Protocols

Rapamycin Lifespan Study in Mice (Harrison et al., 2009)

- Animal Model: Genetically heterogeneous UM-HET3 mice.

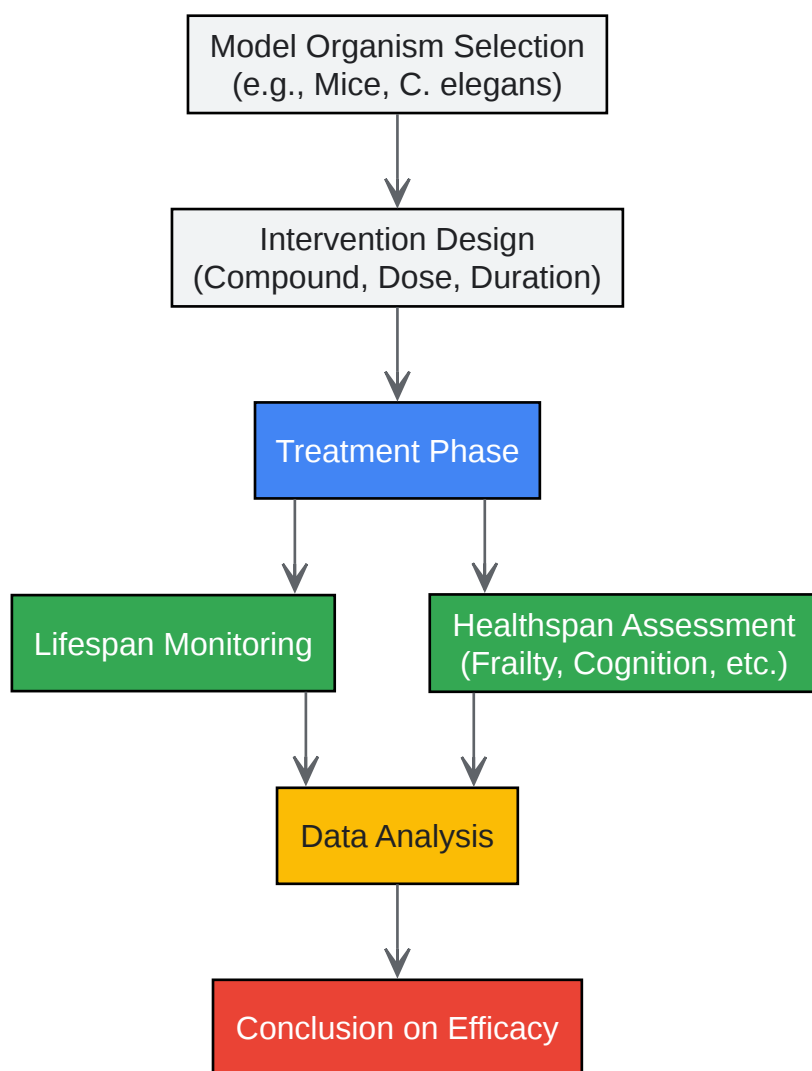
- Experimental Groups: Control group and Rapamycin-treated group.
- Intervention: Encapsulated Rapamycin (14 ppm in chow) was administered starting at 600 days of age (late in life).
- Primary Endpoint: Lifespan (median and maximum).
- Key Findings: Rapamycin significantly extended the lifespan of both male and female mice, even when initiated late in life.[\[1\]](#)

Calcium α -Ketoglutarate Lifespan and Healthspan Study in Mice (Asadi Shahmirzadi et al., 2020)

- Animal Model: C57BL/6 mice.
- Experimental Groups: Control group and Calcium alpha-ketoglutarate-treated group.
- Intervention: Ca-AKG (2% by weight in chow) was administered starting at 18 months of age.
- Primary Endpoints: Lifespan and a clinically relevant frailty index (31 measurements).
- Key Findings: Ca-AKG significantly extended lifespan and, more dramatically, compressed morbidity in female mice.[\[3\]](#)

Comparative Workflow for Longevity Studies

The general workflow for evaluating potential longevity interventions in preclinical models is illustrated below.



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A generalized experimental workflow for longevity studies.

Discussion and Future Directions

Rapamycin stands as a benchmark compound in longevity research, with its robust and reproducible lifespan-extending effects in various species attributed to its direct inhibition of mTORC1.[12][13] However, its clinical translation is approached with caution due to its immunosuppressive properties at higher doses and potential side effects.[14][15] Ongoing human trials are exploring intermittent and low-dose regimens to mitigate these risks.[16][17]

Calcium alpha-ketoglutarate, a naturally occurring metabolite, presents a compelling alternative with a strong safety profile.[18] Its impact on healthspan appears to be more pronounced than

its effect on lifespan, suggesting it primarily compresses the period of late-life morbidity.[3][7] The multifaceted mechanism of Ca-AKG, involving metabolic, epigenetic, and signaling pathways, makes it an intriguing candidate for further investigation. While initial human data on biological age reversal is promising, it requires validation through rigorous, placebo-controlled clinical trials.[10][18][19]

In conclusion, both Rapamycin and Ca-AKG offer significant potential as geroprotective interventions. Rapamycin's potent and direct mechanism has established it as a powerful tool in aging research. Ca-AKG's broader effects on healthspan and its favorable safety profile make it a strong candidate for human applications. Direct comparative studies are warranted to elucidate the relative efficacy and potential synergistic effects of these two leading longevity compounds. Future research should focus on optimizing dosing strategies, identifying responsive subpopulations, and further delineating their intricate molecular mechanisms.

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